4-Methylpyrrolidin-3-amine dihydrochloride

Solubility Formulation Aqueous Chemistry

4-Methylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with methyl and amine substituents at the 3- and 4-positions, respectively. It is primarily supplied as a dihydrochloride salt (C5H14Cl2N2, MW: 173.08 g/mol) , which enhances aqueous solubility and stability compared to its free base form.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
Cat. No. B12356495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrrolidin-3-amine dihydrochloride
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESCC1CNCC1N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H
InChIKeyXHVYAOXNULEUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyrrolidin-3-amine dihydrochloride: A Chiral Building Block for Pharmaceutical Research and Asymmetric Synthesis


4-Methylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative [1] characterized by a five-membered saturated ring with methyl and amine substituents at the 3- and 4-positions, respectively . It is primarily supplied as a dihydrochloride salt (C5H14Cl2N2, MW: 173.08 g/mol) , which enhances aqueous solubility and stability compared to its free base form . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of stereochemically defined intermediates targeting neurological disorders and infectious diseases . Its stereochemistry (cis- or trans-configuration) is critical, as biological activity is highly dependent on the specific enantiomeric form [2].

Why Generic 4-Methylpyrrolidin-3-amine Analogs Cannot Substitute for the Specified Dihydrochloride Salt and Stereoisomer


Generic substitution with 4-methylpyrrolidin-3-amine analogs is hindered by three critical factors: salt form, stereochemistry, and purity profile. The free base form (C5H12N2, MW 100.16) exhibits significantly lower aqueous solubility compared to the dihydrochloride salt (solubility >100 mg/mL in water for the salt vs. limited solubility for the free base ), which is essential for biological assays and aqueous-phase reactions. Furthermore, the stereochemistry of the pyrrolidine ring profoundly impacts biological activity; for example, the cis-(3S,4S) and cis-(3R,4R) enantiomers of related 3-amino-4-methylpyrrolidine derivatives demonstrate up to an 8-fold difference in dopamine receptor binding affinity (Ki values of 0.23 nM vs. 1.8 nM) [1]. Additionally, the (3R,4S)-stereoisomer is a crucial component in potent antibacterial and antitumor agents [2], where the use of a racemic mixture or an incorrect enantiomer would result in a complete loss of the desired therapeutic effect [3]. Therefore, precise specification of both the salt form and stereochemistry is non-negotiable for reproducible research outcomes.

Quantitative Differentiation of 4-Methylpyrrolidin-3-amine dihydrochloride: Head-to-Head Evidence Against Key Comparators


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 4-methylpyrrolidin-3-amine demonstrates a >100-fold increase in aqueous solubility compared to the free base, directly enabling its use in biological assays and aqueous-phase synthetic procedures . This quantifiable difference eliminates the need for organic co-solvents, which can interfere with enzymatic or cellular assays .

Solubility Formulation Aqueous Chemistry

Dopamine Receptor Binding Affinity: cis-(3S,4S) vs. Enantiomeric Pairs

In a direct comparison of clebopride analogs, the cis-3-amino-4-methylpyrrolidine stereoisomer (3e) exhibited a Ki of 0.23 nM for the dopamine D4 receptor, while its enantiomer (ent-3e) showed a significantly lower affinity with a Ki of 1.8 nM [1]. This represents an 8-fold difference in potency attributable solely to stereochemical inversion [2].

Dopamine Receptor Neurological Disorders Structure-Activity Relationship

Antibacterial Potency: (3R,4S)-Pyrrolidine-Containing Quinolone vs. Ciprofloxacin

A quinolone derivative bearing the (3R,4S)-3-amino-4-methyl pyrrolidine moiety (compound 1a) demonstrated antibacterial activity that was equal or superior to ciprofloxacin and ofloxacin against a panel of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. This establishes the (3R,4S) stereoisomer as a critical pharmacophore for this class of antibacterials [2].

Antibacterial Quinolone Gram-negative Bacteria

Antitumor Activity: (3R,4S)-Pyrrolidine-Containing Naphthyridine vs. Cisplatin

A naphthyridine derivative containing the (3R,4S)-3-amino-4-methyl pyrrolidine fragment (compound 1b) exhibited an IC50 of 0.011 μg/mL against Murine P388 Leukemia cells, a potency comparable to that of the established chemotherapeutic agent cisplatin [1]. This demonstrates the critical role of this specific stereoisomer in achieving potent antitumor activity [2].

Antitumor Naphthyridine Leukemia

Stability Profile: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 4-methylpyrrolidin-3-amine demonstrates high stability under standard long-term storage conditions, with a recommended storage at -20°C for over 2 years . In contrast, the free base form is less stable and prone to degradation, particularly in the presence of moisture or air, limiting its shelf-life and utility in long-term research projects .

Stability Long-term Storage Formulation

Synthetic Utility: cis- vs. trans-Stereoisomers in Asymmetric Synthesis

The cis-configured 3-amino-4-methylpyrrolidines (e.g., (3S,4S) and (3R,4R)) are widely employed as chiral building blocks and auxiliaries due to their rigid, cyclic structure which imposes high enantioselectivity in subsequent reactions [1]. In contrast, the trans-isomers (e.g., (3R,4S) and (3S,4R)) often exhibit different reactivity profiles and lower enantioselectivity in certain asymmetric transformations, making them less suitable for applications requiring high stereochemical control .

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

High-Value Research Applications for 4-Methylpyrrolidin-3-amine dihydrochloride Based on Quantitative Evidence


Dopamine Receptor Ligand Development for Neurological Disorders

The high binding affinity (Ki = 0.23 nM) of the cis-3-amino-4-methylpyrrolidine scaffold for the dopamine D4 receptor [1] makes the (3S,4S)-stereoisomer of 4-methylpyrrolidin-3-amine dihydrochloride a critical building block for developing selective D4 ligands. This is particularly relevant for research into schizophrenia, Parkinson's disease, and addiction, where D4 modulation is a therapeutic target. The 8-fold difference in affinity between enantiomers [2] mandates the use of the precisely defined stereoisomer to avoid misleading structure-activity relationship (SAR) conclusions.

Synthesis of Next-Generation Quinolone Antibacterials

The (3R,4S)-stereoisomer is an essential structural component of a series of highly potent quinolone antibacterials that demonstrate activity equal or superior to ciprofloxacin and ofloxacin [3]. This makes the compound a key intermediate for medicinal chemistry programs aiming to overcome bacterial resistance or improve upon the safety profile of current fluoroquinolones. The stereoselective synthesis of this specific isomer [4] is critical, as other stereoisomers do not confer the same level of antibacterial activity.

Discovery of Novel Naphthyridine-Based Antitumor Agents

The (3R,4S)-3-amino-4-methyl pyrrolidine fragment, when incorporated into a naphthyridine scaffold, yields compounds with potent antitumor activity (IC50 = 0.011 μg/mL) comparable to cisplatin [5]. This positions the (3R,4S)-stereoisomer of 4-methylpyrrolidin-3-amine dihydrochloride as a privileged building block for developing new chemotherapeutics, especially for leukemia. The data indicate that the pyrrolidine moiety is essential for the observed activity [6], making it a non-substitutable component in this chemotype.

Aqueous-Phase Bioconjugation and Enzyme Assays

The high aqueous solubility (>100 mg/mL) of the dihydrochloride salt enables its direct use in aqueous biological buffers without the need for organic co-solvents like DMSO. This is a critical advantage for applications such as enzyme inhibition assays (e.g., nNOS, where related compounds show nanomolar Ki values) , protein labeling, or any bioconjugation strategy that requires the compound to be fully soluble and stable in a physiological environment. The free base would require solubility optimization, potentially introducing artifacts.

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